2-Nitrobenzofuran-5-ol

概要

説明

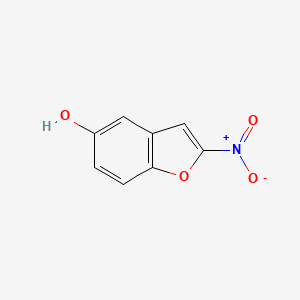

2-Nitrobenzofuran-5-ol is a heterocyclic organic compound that features a benzofuran ring substituted with a nitro group at the second position and a hydroxyl group at the fifth position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzofuran-5-ol can be achieved through several methods:

Electrophilic Nitration: This involves the nitration of benzofuran using a mixture of nitric acid and acetic acid.

Condensation Reactions: Another approach is the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization.

Oxidation of 2-(2-nitroethyl)phenols: This method involves the oxidation of 2-(2-nitroethyl)phenols to form the desired nitrobenzofuran.

Industrial Production Methods:

化学反応の分析

Types of Reactions: 2-Nitrobenzofuran-5-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogenation catalysts and reducing agents like tin(II) chloride.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Cyclization: Cyclization often requires acidic or basic catalysts and elevated temperatures.

Major Products:

Reduction: 2-Aminobenzofuran-5-ol.

Substitution: Various ethers and esters depending on the substituents used.

Cyclization: Polycyclic benzofuran derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound serves as a precursor for synthesizing biologically active compounds. Research indicates that derivatives of 2-nitrobenzofuran-5-ol exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that certain synthesized derivatives display high antibacterial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis .

Table 1: Biological Activity of this compound Derivatives

Mechanism of Action

The mechanism of action involves the interaction of the nitro group with various molecular targets, influencing cellular pathways related to inflammation and cancer cell proliferation .

Materials Science

Organic Semiconductors and Light-Emitting Diodes

This compound is utilized in developing organic semiconductors due to its electronic properties. The compound can be incorporated into light-emitting diodes (LEDs), offering potential applications in optoelectronics .

Table 2: Properties of this compound in Materials Science

| Application | Description |

|---|---|

| Organic Semiconductors | Used for charge transport layers |

| Light-Emitting Diodes | Acts as an emissive layer |

Biological Studies

Enzyme Inhibition Studies

In biological research, this compound is used as a probe to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes allows researchers to investigate biochemical pathways and potential therapeutic targets .

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could inhibit nitric oxide synthase (iNOS), highlighting their potential as anti-inflammatory agents . This finding underscores the importance of this compound in drug discovery.

作用機序

The mechanism of action of 2-Nitrobenzofuran-5-ol involves its interaction with various molecular targets:

類似化合物との比較

2-Nitrobenzofuran: Lacks the hydroxyl group at the fifth position.

5-Nitrobenzofuran: The nitro group is at the fifth position instead of the second.

2-Aminobenzofuran-5-ol: The nitro group is reduced to an amino group.

Uniqueness: 2-Nitrobenzofuran-5-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

Overview

2-Nitrobenzofuran-5-ol is a heterocyclic organic compound characterized by a benzofuran ring with a nitro group at the second position and a hydroxyl group at the fifth position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo redox reactions within biological systems. This property can lead to the generation of reactive oxygen species (ROS), which are implicated in the toxicity towards various microorganisms, including bacteria and protozoa . The compound's mechanism involves:

- Oxidative Stress Induction : The nitro group can facilitate the production of ROS, leading to cellular damage and apoptosis in target cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against:

Anticancer Potential

Research indicates that this compound possesses anticancer properties, particularly through mechanisms involving DNA damage and apoptosis induction in cancer cell lines. Studies have reported:

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including M-HeLa cells, where it induces apoptosis through DNA damage mechanisms .

- Structure-Activity Relationship (SAR) : Variations in the benzofuran structure can significantly impact its potency and selectivity against cancer cells .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial activity of various nitro compounds, including this compound, against the ESKAPE pathogens. The results indicated that this compound had comparable or superior activity compared to established antibiotics like nitrofurantoin .

- Cytotoxicity Assays : In vitro assays on M-HeLa cells demonstrated that this compound induced late-stage apoptosis, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro at position 2, Hydroxyl at 5 | Antimicrobial, Anticancer |

| 5-Nitrobenzofuran | Nitro at position 5 | Limited data on biological activity |

| 2-Aminobenzofuran-5-ol | Nitro reduced to amino group | Potentially reduced cytotoxicity |

The presence of both nitro and hydroxyl groups in this compound enhances its reactivity and biological activity compared to its analogs.

特性

IUPAC Name |

2-nitro-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIGVICQJLBWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193085 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40024-32-6 | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040024326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-5-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of 2-Nitro-5-hydroxybenzofuran based on its name and the paper's title?

A1: While the paper itself doesn't explicitly provide spectroscopic data, we can infer some structural information:

- New Synthesis: The title "A New Synthesis of 2‐Nitro‐5‐hydroxybenzofurans" [] implies that this paper likely details a novel method for creating this specific compound, suggesting it might have properties of interest for further research, but the specific applications are not mentioned.

Q2: Does the paper provide information about the stability or material compatibility of 2-Nitro-5-hydroxybenzofuran?

A2: Unfortunately, the provided research article focuses solely on the synthesis methodology of 2-Nitro-5-hydroxybenzofuran []. It does not delve into its stability, material compatibility, or any potential applications. Further research would be needed to explore these aspects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。